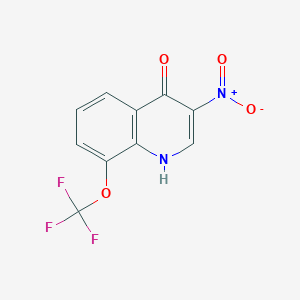
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol
Overview
Description
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the CAS Number: 2193061-75-3 . It has a molecular weight of 274.16 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-nitro-8-(trifluoromethoxy)quinolin-4-ol . The InChI Code is 1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) .Scientific Research Applications
Proton-Transfer Compounds Synthesis
Research has illustrated the synthesis and characterization of proton-transfer compounds using quinolin-8-ol derivatives, highlighting their potential in forming chain polymeric structures through primary hydrogen-bonding interactions. These compounds have been studied for their structural and chemical properties, providing insights into their applications in materials science and coordination chemistry (Smith, Wermuth, & White, 2001).
Catalytic Activity
Vanadium complexes with quinolin-8-olate ligands, including derivatives of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have shown high catalytic activity in alkane oxidations. These studies emphasize the role of such compounds in enhancing the efficiency of catalytic processes, particularly in oxidation reactions, which are crucial in the chemical industry for the production of various chemicals and materials (Gryca et al., 2018).
Antibacterial Agents
Derivatives of 8-hydroxyquinoline, closely related to 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol, have been explored for their antibacterial properties. Research in this area focuses on targeting both intra- and extracellular Gram-negative pathogens, demonstrating the potential of these compounds in developing new antibacterial drugs (Enquist et al., 2012).
Fluorescence Applications
The study of carbostyrils, which include quinolin-8-ol derivatives, has unveiled their significant fluorescence properties. These compounds exhibit strong absorption and fluorescence emission, making them valuable for analytical applications in biochemistry and medicine. The research highlights their potential use in designing fluorescent probes and markers (Uray, Niederreiter, Belaj, & Fabian, 1999).
Synthesis and Characterization
Further studies have focused on the synthesis and molecular characterization of quinolin-8-ol derivatives, including 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, laying the groundwork for their application in various scientific and industrial domains (Suliman, Al-Nafai, & Al-Busafi, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGFILCFMBZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
